t-Butyl 4-(3-carboxyquinoxalin-2-yl)-1,4-diazepane-1-carboxylate
Overview
Description
T-Butyl 4-(3-carboxyquinoxalin-2-yl)-1,4-diazepane-1-carboxylate, also known as TBCQ, is a synthetic compound that belongs to the family of quinoxaline derivatives. It has been studied for its potential applications in scientific research, particularly in the field of neuroscience.
Scientific Research Applications
1. Synthesis and Applications in Rho-Kinase Inhibition
t-Butyl 4-(3-carboxyquinoxalin-2-yl)-1,4-diazepane-1-carboxylate is a chemical compound utilized in the synthesis of Rho-kinase inhibitors. Gomi et al. (2012) developed a practical synthesis of a similar compound, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, which is a key intermediate in the production of Rho-kinase inhibitor K-115. This synthesis facilitates the multikilogram production of this compound, highlighting its potential in large-scale pharmaceutical applications (Gomi et al., 2012).
2. Liquid- and Solid-Phase Synthesis of Quinoxalines
Attanasi et al. (2001) described the synthesis of quinoxalines from compounds structurally related to t-Butyl 4-(3-carboxyquinoxalin-2-yl)-1,4-diazepane-1-carboxylate. They demonstrated that 3-{[(tert-Butoxy)carbonyl]diazenyl}but-2-enoates react with aromatic 1,2-diamines to yield 3-methylquinoxaline-2-carboxylates, both in liquid and solid phases. This research illustrates the versatility of such compounds in synthesizing quinoxalines, which have various applications in materials science and pharmaceuticals (Attanasi et al., 2001).
3. Amidation Reactions in Pharmaceutical Synthesis
Wang et al. (2017) explored the use of Propanephosphonic acid anhydride (T3P) in the amidation of certain tetrahydroisoquinolonic carboxylic acids, a process relevant to the synthesis of compounds like t-Butyl 4-(3-carboxyquinoxalin-2-yl)-1,4-diazepane-1-carboxylate. Their study contributes to the understanding of the chemical mechanisms and efficiency in synthesizing carboxamides, which are crucial in developing active pharmaceutical ingredients (Wang et al., 2017).
properties
IUPAC Name |
3-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]quinoxaline-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c1-19(2,3)27-18(26)23-10-6-9-22(11-12-23)16-15(17(24)25)20-13-7-4-5-8-14(13)21-16/h4-5,7-8H,6,9-12H2,1-3H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGSWMJKUOUSOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C2=NC3=CC=CC=C3N=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
t-Butyl 4-(3-carboxyquinoxalin-2-yl)-1,4-diazepane-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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